molecular formula C21H24ClFN2O4 B8126572 Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)quinoline-2-carboxylate

Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)quinoline-2-carboxylate

Cat. No.: B8126572
M. Wt: 422.9 g/mol
InChI Key: OHDNXXZOFADTGQ-UHFFFAOYSA-N
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Description

Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)quinoline-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include the introduction of the chloro and fluoro substituents, as well as the formation of the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 8-Chloro-6-fluoroquinoline-2-carboxylate derivatives

  • 1,4-Dioxa-8-azaspiro[4.5]decan derivatives

  • Other quinoline-based compounds

Uniqueness: Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4

Properties

IUPAC Name

butyl 8-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O4/c1-2-3-8-27-20(26)17-13-18(15-11-14(23)12-16(22)19(15)24-17)25-6-4-21(5-7-25)28-9-10-29-21/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDNXXZOFADTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2Cl)F)C(=C1)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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